Magnesiumcarbonatehydroxide

Description

BenchChem offers high-quality Magnesiumcarbonatehydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesiumcarbonatehydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

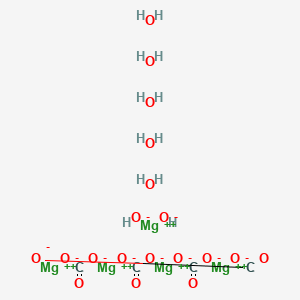

IUPAC Name |

pentamagnesium;tetracarbonate;dihydroxide;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CH2O3.5Mg.7H2O/c4*2-1(3)4;;;;;;;;;;;;/h4*(H2,2,3,4);;;;;;7*1H2/q;;;;5*+2;;;;;;;/p-10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKPPTNZIUYFJR-UHFFFAOYSA-D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Mg5O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Crystal Structure Analysis of Magnesium Carbonate Hydroxide Hydrates

Executive Summary

The structural analysis of magnesium carbonate hydroxide hydrates—specifically Hydromagnesite and its metastable precursor Dypingite —presents a unique crystallographic challenge critical to pharmaceutical formulation and material science. These compounds (

The Phase Landscape: Structural Hierarchy

Understanding the structural relationship between the metastable and stable phases is the prerequisite for accurate analysis. The primary challenge lies in the structural similarity between Dypingite and Hydromagnesite, where Dypingite acts as a hydrated supercell of the stable Hydromagnesite.

Table 1: Crystallographic Parameters of Key Phases[1]

| Parameter | Hydromagnesite | Dypingite | Nesquehonite |

| Formula | |||

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | |||

| Stability | Thermodynamically Stable | Metastable (humidity sensitive) | Metastable (low temp) |

| Key Feature | Well-ordered sheets of Mg octahedra | Supercell of Hydromagnesite ( | Infinite chains of MgO6 |

| Diagnostic Peak ( | Low angle peaks |

Structural Insight: Hydromagnesite consists of rigid sheets of Mg octahedra and tetrahedra. Dypingite shares this fundamental sheet structure but contains additional interlayer water and exhibits disorder along the stacking axis. Recent studies (2025) indicate that Dypingite's lattice parameters, specifically the c-axis, expand and contract reversibly with relative humidity (RH), creating a "breathing" lattice effect that complicates standard X-ray diffraction (XRD) identification [1].

Phase Transformation Pathways

In pharmaceutical processing (wet granulation, drying), the conversion between these phases is driven by temperature and partial pressure of

Visualization: Phase Transformation Logic

The following diagram illustrates the kinetic and thermodynamic pathways governing the formation of these hydrates.

Caption: Kinetic pathways for magnesium carbonate hydrate formation. Note the irreversible transition from Dypingite to Hydromagnesite upon loss of interlayer water.

Analytical Workflow: Protocols & Methodology

Protocol A: Non-Destructive XRD Sample Preparation

Why this matters: Standard grinding induces local heating and pressure, which can dehydrate Dypingite into Hydromagnesite or induce amorphization, leading to false negatives in quality control.

-

Selection: Isolate 500 mg of bulk material.

-

Sieving (Not Grinding): Pass material through a 45-micron sieve to ensure particle size uniformity without mechanical stress.

-

Back-Loading: Use a back-loading sample holder to minimize preferred orientation (a major issue with the platy morphology of these crystals).

-

Humidity Control: If analyzing Dypingite, maintain sample environment at >50% RH. Dry nitrogen purge during XRD will dehydrate the surface.

Protocol B: Rietveld Refinement Strategy

Distinguishing mixtures of Hydromagnesite and Dypingite requires careful refinement due to severe peak overlap.

-

Data Collection: Collect high-resolution data (

step size) from -

Model Selection:

-

Load the standard Hydromagnesite CIF (ICSD 920 or similar).

-

For Dypingite, use the Hydromagnesite model but release the c-axis constraints or use a Le Bail fit for the low-angle region if a precise disordered model is unavailable.

-

-

Preferred Orientation Correction: Apply a March-Dollase correction along the [010] direction (typical for these platelets).

-

Quantification: Use the scale factors to determine phase fraction.

-

Self-Validation Check: The

(weighted profile residual) should be <10%. If

-

Protocol C: Thermal Analysis (TGA) Validation

XRD alone is often insufficient due to crystallinity issues. TGA provides a stoichiometric check.

-

Ramp Rate: 10°C/min under

flow. -

Step 1 (

): Loss of water of crystallization. -

Step 2 (

): Dehydroxylation (Loss of -

Step 3 (

): Decarbonation (Loss of

Calculation:

Pharmaceutical & Industrial Implications[12][13][14][15][16]

Excipient Stability

In drug development, Magnesium Carbonate is used as a glidant and pH modifier.[9][10]

-

Risk: If Dypingite is used, it may dehydrate to Hydromagnesite on the shelf, releasing water molecules into the packaging. This free water can hydrolyze sensitive Active Pharmaceutical Ingredients (APIs) (e.g., Aspirin, Statins).

-

Specification: Raw material specs should explicitly limit "Dypingite content" via TGA water loss limits, not just "Identity by XRD."

Impurity Profiling

The presence of Nesquehonite indicates improper synthesis temperature (<40°C). Nesquehonite is more soluble than Hydromagnesite, potentially altering the dissolution profile of a solid dosage form.

Visualization: Analytical Decision Tree

This workflow ensures robust identification of the specific hydrate phase.

Caption: Step-wise analytical logic to distinguish Nesquehonite, Dypingite, and Hydromagnesite using XRD and TGA.

References

-

Bette, S., et al. (2025). The crystal structure of dypingite: understanding the long-range disorder. Journal of Applied Crystallography. Link

-

Aaraas, A. A., et al. (2014). Crystal structure of hydromagnesite. ResearchGate. Link

-

Hollingbery, L. A., & Hull, T. R. (2010).[11] The Thermal Decomposition of Huntite and Hydromagnesite - A Review. Clays and Clay Minerals. Link

-

Yamamoto, G., et al. (2021).[12] Crystal structure of nesquehonite, MgCO3[12][13]·3H(D)2O by neutron diffraction. Journal of Mineralogical and Petrological Sciences. Link

-

Mantovani, M., et al. (2024). Dense Hydrated Magnesium Carbonate Phases. Inorganic Chemistry. Link

Sources

- 1. Hydromagnesite Mineral Data [webmineral.com]

- 2. The crystal structure of dypingite: understanding the long-range disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 9. Magnesium Carbonate in Food and Pharmaceuticals Fields [magnesiumking.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]

The Thermodynamic Tug-of-War: Unraveling the Stability of Hydromagnesite and Magnesite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of magnesium carbonate mineralogy, a subtle yet persistent thermodynamic competition dictates the formation and persistence of its various phases. While magnesite (MgCO₃) represents the anhydrous and thermodynamically most stable form, its hydrated counterpart, hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), frequently emerges as a metastable intermediate, particularly under ambient conditions. This guide provides a comprehensive exploration of the thermodynamic stability relationship between hydromagnesite and magnesite, delving into the fundamental principles that govern their formation, the kinetic barriers that influence their crystallization, and the environmental factors that tip the balance in favor of one over the other. Through a synthesis of established thermodynamic data, detailed experimental protocols, and illustrative phase diagrams, this document serves as an essential resource for professionals requiring a deep understanding of magnesium carbonate chemistry.

Introduction: The Dichotomy of Magnesium Carbonate Stability

Magnesium, an element of profound biological and geological significance, manifests in a variety of carbonate mineral forms. Among these, magnesite and hydromagnesite stand out as key players in processes ranging from carbon sequestration to the formulation of pharmaceutical products. A fundamental understanding of their relative thermodynamic stability is paramount for predicting their behavior and controlling their formation in both natural and industrial settings.

Thermodynamically, the universe favors lower energy states. In the context of mineralogy, this translates to the principle that the most stable mineral phase will possess the lowest Gibbs free energy of formation (ΔG°f) under a given set of conditions. As will be detailed, magnesite holds this title as the most stable magnesium carbonate. However, the path to thermodynamic equilibrium is not always direct. Kinetic barriers, such as the high energy required to dehydrate the strongly hydrated magnesium ion (Mg²⁺), often impede the direct precipitation of magnesite at low temperatures.[1] This kinetic hindrance opens the door for the formation of a series of metastable hydrated magnesium carbonates, with hydromagnesite being a common and significant phase.

This guide will systematically dissect the thermodynamic and kinetic factors governing the hydromagnesite-magnesite relationship, providing the reader with the foundational knowledge and practical insights necessary to navigate this complex mineralogical landscape.

Thermodynamic Fundamentals: A Quantitative Comparison

The relative stability of hydromagnesite and magnesite can be quantitatively assessed by comparing their standard thermodynamic properties. The Gibbs free energy of formation (ΔG°f), a measure of the energy change that occurs when one mole of a compound is formed from its constituent elements in their standard states, is the ultimate arbiter of thermodynamic stability. A more negative ΔG°f indicates a more stable compound.[2][3]

The standard molar enthalpy of formation (ΔH°f) represents the heat absorbed or released during the formation of the compound, while the standard molar entropy (S°) is a measure of the disorder or randomness of the system.[4] Together, these values paint a complete picture of the energetic landscape of these minerals.

| Thermodynamic Property | Magnesite (MgCO₃) | Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) | Unit |

| Formula Weight | 84.31 | 467.64 | g/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -1026.0 ± 2.1 to -1012.1[5] | -5865.2 ± 1.0 | kJ/mol |

| Standard Molar Enthalpy of Formation (ΔH°f) | -1095.8[4] | -6514.9 ± 1.0 | kJ/mol |

| Standard Molar Entropy (S°) | 65.7 | 577.4 | J/(mol·K) |

Note: The values for hydromagnesite were converted from calories to joules from the source data.[6] There is a noted range in the literature for the Gibbs free energy of formation of magnesite, reflecting the challenges in its experimental determination.

As the data clearly indicates, magnesite possesses a significantly less negative Gibbs free energy of formation per mole of MgCO₃ compared to the overall value for the more complex hydromagnesite molecule. To make a direct comparison of stability, it is more instructive to consider the Gibbs free energy of the reaction for the transformation of hydromagnesite to magnesite.

Reaction: Mg₅(CO₃)₄(OH)₂·4H₂O (s) → 4MgCO₃ (s) + Mg(OH)₂ (s) + 4H₂O (l)

By calculating the change in Gibbs free energy for this reaction using the standard Gibbs free energies of formation of the reactants and products, it can be demonstrated that the transformation to magnesite and brucite (Mg(OH)₂) is a thermodynamically spontaneous process under standard conditions.

Kinetic Barriers: The Decisive Role of Dehydration

Despite the clear thermodynamic favorability of magnesite, its formation at ambient temperatures is notoriously sluggish.[1] This kinetic inhibition is primarily attributed to the high activation energy required for the dehydration of the Mg²⁺ ion. In aqueous solutions, the small and highly charged magnesium ion is strongly coordinated by a shell of water molecules. The removal of these water molecules is a necessary prerequisite for the incorporation of the Mg²⁺ ion into the anhydrous magnesite crystal lattice. At low temperatures, the thermal energy available is insufficient to overcome this dehydration barrier, leading to the precipitation of hydrated magnesium carbonates like nesquehonite and subsequently hydromagnesite, which can incorporate water molecules into their crystal structures.

The transformation of hydromagnesite to magnesite is a solid-state reaction that is also kinetically controlled. At room temperature, this transformation can take hundreds of years.[6] Elevated temperatures provide the necessary energy to drive off the water of hydration and hydroxyl groups from the hydromagnesite structure, facilitating its conversion to the more stable anhydrous magnesite.[1]

Environmental Influences on Stability

The thermodynamic stability of hydromagnesite and magnesite is not static but is instead a function of key environmental parameters, most notably temperature, pressure, and the partial pressure of carbon dioxide (pCO₂).

The Effect of Temperature

As alluded to earlier, temperature is a critical factor in overcoming the kinetic barriers to magnesite formation. Studies have shown that the transformation of hydromagnesite to magnesite is significantly accelerated at elevated temperatures. For instance, in aqueous solutions, this transformation has been observed to occur within hours at temperatures around 120°C.[1]

The Role of Carbon Dioxide Partial Pressure (pCO₂)

The partial pressure of CO₂ in the surrounding environment plays a crucial role in the stability fields of magnesium carbonates. Higher pCO₂ levels favor the formation of more carbonated phases. In the MgO-CO₂-H₂O system, at a given temperature, increasing pCO₂ will shift the equilibrium from brucite (Mg(OH)₂) to hydromagnesite and eventually to magnesite.[6] At elevated temperatures and high pCO₂, the direct precipitation of magnesite, or the rapid conversion of hydromagnesite to magnesite, is favored.[7]

Visualizing Stability: Phase Diagrams

The interplay of temperature, pressure, and pCO₂ on the stability of hydromagnesite and magnesite can be effectively visualized through phase diagrams. These diagrams map the conditions under which each mineral is the thermodynamically stable phase.

Figure 1: A simplified conceptual diagram illustrating the general relationship between hydromagnesite and magnesite stability as a function of temperature and pCO₂.

A more quantitative representation is provided by phase diagrams constructed from thermodynamic data. These diagrams delineate the specific pCO₂-T conditions that define the stability fields of the different magnesium carbonate phases.

Figure 2: A conceptual pCO₂-T phase diagram for the MgO-CO₂-H₂O system showing the relative stability fields of brucite, hydromagnesite, and magnesite.

Experimental Determination of Thermodynamic Stability

The thermodynamic data presented in this guide are the result of meticulous experimental work. Several key techniques are employed to determine the thermodynamic properties and stability relationships of minerals like hydromagnesite and magnesite.

Solution Calorimetry for Enthalpy of Formation

Solution calorimetry is a powerful technique for determining the enthalpy of formation of minerals. The principle involves measuring the heat change that occurs when a mineral is dissolved in a strong acid. By applying Hess's Law, the enthalpy of formation can be calculated from a series of dissolution reactions.

Step-by-Step Methodology for Solution Calorimetry of Magnesium Carbonate:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a reaction with a known enthalpy change or by electrical calibration.

-

Sample Preparation: A precisely weighed sample of the magnesium carbonate mineral (e.g., magnesite or hydromagnesite) is prepared.

-

Acid Preparation: A known volume of a strong acid, typically hydrochloric acid (HCl), is placed in the calorimeter, and its initial temperature is allowed to stabilize.[5]

-

Dissolution: The mineral sample is introduced into the acid, and the temperature change of the solution is carefully monitored over time until the reaction is complete and the temperature stabilizes.[5]

-

Data Analysis: The heat of solution is calculated from the temperature change and the heat capacity of the calorimeter and its contents.

-

Hess's Law Calculation: By measuring the heats of solution for the mineral, magnesium oxide (MgO), and knowing the standard enthalpy of formation of water and carbon dioxide, a thermochemical cycle can be constructed to calculate the enthalpy of formation of the magnesium carbonate.[8]

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for studying the thermal stability and decomposition of hydrated minerals.

Experimental Protocol for TGA of Hydromagnesite:

-

Sample Preparation: A small, accurately weighed sample of hydromagnesite (typically 5-10 mg) is placed in a TGA crucible.

-

Instrument Setup: The TGA instrument is programmed with a specific heating rate (e.g., 10 °C/min) and a controlled atmosphere (e.g., nitrogen or air).[9]

-

Heating and Data Collection: The sample is heated, and its mass is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve shows distinct mass loss steps corresponding to the loss of water of hydration and the decomposition of the carbonate and hydroxide components. From the stoichiometry of the decomposition reactions, the composition of the original sample can be confirmed.

Experimental Protocol for DSC of Hydromagnesite:

-

Sample Preparation: A small, weighed sample of hydromagnesite is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.[10]

-

Instrument Setup: The DSC is programmed with a desired heating rate and atmosphere.

-

Heating and Data Collection: The sample and reference are heated, and the difference in heat flow required to maintain them at the same temperature is measured.

-

Data Analysis: The DSC thermogram reveals endothermic and exothermic events. For hydromagnesite, endothermic peaks correspond to dehydration and decarbonation, providing information on the energy required for these processes.[11]

Figure 3: A simplified workflow for the thermogravimetric analysis (TGA) of hydromagnesite.

Implications and Applications

The thermodynamic and kinetic interplay between hydromagnesite and magnesite has far-reaching implications across various scientific and industrial domains:

-

Carbon Sequestration: Understanding the conditions that favor the transformation of hydromagnesite to the long-term stable magnesite is crucial for developing effective mineral carbonation technologies for CO₂ storage.

-

Pharmaceuticals: The stability of hydrated magnesium carbonates is a critical consideration in the formulation and shelf-life of antacids and other magnesium-based pharmaceuticals.

-

Geochemistry: The relative abundance of magnesite and hydromagnesite in geological formations provides insights into the past environmental conditions, such as temperature and fluid composition.

-

Industrial Processes: The controlled precipitation of specific magnesium carbonate phases is essential in various industrial applications, including the production of magnesium oxide and specialty chemicals.

Conclusion

The thermodynamic stability of magnesite over hydromagnesite is a well-established principle rooted in the lower Gibbs free energy of the anhydrous phase. However, the prevalence of hydromagnesite in many low-temperature environments underscores the critical role of kinetics, particularly the energetic barrier to magnesium ion dehydration. The stability landscape is further shaped by environmental factors, with elevated temperatures and CO₂ partial pressures driving the system towards the formation of the more stable magnesite.

By integrating a thorough understanding of the fundamental thermodynamic data with insights into the kinetic and environmental influences, researchers and professionals can better predict, control, and harness the properties of these important magnesium carbonate minerals. The experimental protocols detailed herein provide a practical framework for the continued investigation and characterization of these fascinating materials.

References

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved February 5, 2026, from [Link]

- Kittrick, J. A., & Peryea, F. J. (1986). Determination of the Gibbs Free Energy of Formation of Magnesite by Solubility Methods. Soil Science Society of America Journal, 50(1), 243–247.

- Robie, R. A., & Hemingway, B. S. (1973). The enthalpies of formation of nesquehonite, MgCO₃·3H₂O, and hydromagnesite, 5MgO·4CO₂·5H₂O. Journal of Research of the U.S. Geological Survey, 1(5), 543-547.

- Boulahya, F., Lassin, A., & Azaroual, M. (2021).

- Berninger, U. N., Jordan, G., & Schott, J. (2014). The experimental determination of hydromagnesite precipitation rates at 22.5 75ºC. Mineralogical Magazine, 78(6), 1405-1416.

- Hänchen, M., Prigiobbe, V., Baciocchi, R., & Mazzotti, M. (2008). Precipitation in the Mg-carbonate system—effects of temperature and CO₂ pressure. Chemical Engineering Science, 63(4), 1012-1028.

- Cotton, F. A., Wilkinson, G., & Gaus, P. L. (1995). Basic inorganic chemistry. John Wiley & Sons.

- Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press.

-

Alloprof. (n.d.). Standard Molar Enthalpies of Formation for Some Substances. Retrieved February 5, 2026, from [Link]

- Papenguth, H. W., & Beike, D. K. (1999).

-

University of Washington. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. Retrieved February 5, 2026, from [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 2: Thermogravimetry. Retrieved February 5, 2026, from [Link]

- Xiong, Y., & Lord, A. S. (2008). Experimental investigations of the reaction path in the MgO–CO2–H2O system in solutions with various ionic strengths. Applied Geochemistry, 23(6), 1634-1659.

- Giammar, D. E., Bruant, R. G., & Peters, C. A. (2005). Calcite, dolomite and magnesite dissolution kinetics in aqueous solutions at acid to circumneutral pH, 25 to 150 °C and 1 to 55 atm pCO2: New constraints on CO2 sequestration in sedimentary basins. Geochimica et Cosmochimica Acta, 69(10), 2463-2477.

-

Chemguide. (n.d.). Calorimetry answer 5. Retrieved February 5, 2026, from [Link]

- Wang, Y., Li, J., & Zhang, Y. (2023). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC.

-

TA Instruments. (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. Retrieved February 5, 2026, from [Link]

- Hänchen, M., Prigiobbe, V., Baciocchi, R., & Mazzotti, M. (2008). Phase diagrams for the system MgO–CO 2 –H 2 O. (a) Stable equilibrium...

-

ChemBAM. (n.d.). Thermogravimetric analysis (TGA). Retrieved February 5, 2026, from [Link]

-

PerkinElmer. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Retrieved February 5, 2026, from [Link]

- Marks, V. J. (1995). Thermogravimetric Analysis of Carbonate Aggregate.

- Taylor, K., & Wells, L. S. (1938). Studies of heat of solution of calcium and magnesium oxides and hydroxides.

- Deja, J. (2014). Differential scanning calorimetry (DSC) in researching the mineral carbonation processes of cement materials, in terms of CO2 sequestration. Cement, Wapno, Beton, 19(4), 213-220.

Sources

- 1. cambridge.org [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. vinci-technologies.com [vinci-technologies.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Procedure [chem.fsu.edu]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. web.colby.edu [web.colby.edu]

- 9. onlinepubs.trb.org [onlinepubs.trb.org]

- 10. torontech.com [torontech.com]

- 11. inig.pl [inig.pl]

Methodological & Application

Advanced Application Note: Hydrothermal Synthesis of Hierarchical Magnesium Carbonate Hydroxide Microspheres

Executive Summary & Application Scope

Magnesium Carbonate Hydroxide (MCH) , specifically the hydromagnesite phase (

This guide provides a rigorous, field-validated protocol for synthesizing MCH microspheres using a Urea-Mediated Hydrothermal Method . Unlike conventional precipitation, which often yields irregular agglomerates, this protocol utilizes the slow hydrolysis of urea to control supersaturation, driving the anisotropic growth of nanosheets and their subsequent radial assembly into uniform microspheres.

Target Audience: Pharmaceutical Formulation Scientists, Materials Chemists, and Process Engineers.

Mechanistic Principles

To achieve reproducibility, one must understand the chemical causality driving the morphology.

The Urea Hydrolysis Engine

The core of this protocol is the in situ generation of carbonate (

Reaction Pathway:

-

Hydrolysis:

-

pH Modification:

-

Carbonation:

-

Precipitation:

Morphological Evolution (Ostwald Ripening)

The formation of microspheres follows a Nucleation-Aggregation-Recrystallization mechanism:

-

Nucleation: Tiny primary nanoparticles form as saturation is reached.

-

Anisotropic Growth: Preferential growth along specific crystallographic axes forms 2D nanosheets.

-

Self-Assembly: To minimize surface energy, these nanosheets organize radially into 3D flower-like microspheres.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Notes |

| Magnesium Acetate Tetrahydrate ( | ACS Reagent, | Mg Precursor | Acetate anions can act as weak capping agents, aiding morphology control. |

| Urea ( | BioReagent | Precipitating Agent | High purity is essential to prevent foreign nucleation sites. |

| Deionized Water (DIW) | Solvent | Strictly decarbonated water is preferred but not mandatory. | |

| Ethanol | Absolute | Washing Agent | Prevents hard agglomeration during drying. |

Equipment

-

Teflon-lined Stainless Steel Autoclave: Rated for

and -

Convection Oven: With PID temperature control (

). -

Centrifuge: Capable of

rpm. -

Ultrasonic Bath: For precursor dispersion.

Experimental Protocol: Template-Free Hierarchical Assembly

This protocol is optimized for 100 mL autoclave capacity (60-80% fill factor).

Step 1: Precursor Solution Preparation

-

Dissolve 0.50 g of Magnesium Acetate Tetrahydrate in 60 mL of DI water.

-

Add 2.40 g of Urea to the solution.

-

Note on Stoichiometry: This represents a high Urea:Mg molar ratio (~17:1). This excess is critical to maintain a steady supply of carbonate ions and buffer the pH during the extended reaction.

-

-

Stir magnetically at 500 rpm for 15 minutes at room temperature until the solution is perfectly clear.

-

(Optional) Sonicate for 5 minutes to degas the solution slightly.

Step 2: Hydrothermal Treatment

-

Transfer the clear solution into the Teflon liner. Do not fill beyond 80% capacity.

-

Seal the liner inside the stainless steel autoclave. Ensure the threading is clean and tightened evenly (star pattern) to prevent leaks.

-

Place in a pre-heated oven at 180°C .

-

Maintain temperature for 2 to 4 hours .

-

2 Hours: Yields loose, flower-like structures with thinner sheets.

-

4 Hours: Yields denser, more robust microspheres.

-

-

Cooling: Allow the autoclave to cool naturally to room temperature. Forced cooling (e.g., water bath) can cause thermal shock to the crystals, leading to cracking.

Step 3: Downstream Processing

-

Open the autoclave. You should observe a white, fluffy precipitate at the bottom.

-

Centrifugation: Collect the solid by centrifugation at 4000 rpm for 10 minutes. Discard the supernatant.

-

Washing: Resuspend the pellet in DI water, vortex/sonicate, and centrifuge. Repeat 3 times.

-

Solvent Exchange: Perform a final wash with absolute ethanol. This reduces surface tension during drying, preserving the delicate nanosheet structure.

-

Drying: Dry the precipitate in a vacuum oven at 60°C for 12 hours.

-

Caution: Temperatures

may induce partial calcination to MgO.

-

Process Visualization & Logic

Synthesis Workflow

Figure 1: Step-by-step workflow for the hydrothermal synthesis of MCH microspheres.

Formation Mechanism

Figure 2: Mechanistic pathway from ionic precursors to hierarchical microspheres.

Critical Parameter Optimization

The following table summarizes how varying experimental parameters impacts the final morphology.

| Parameter | Condition | Resulting Morphology | Mechanism |

| Temperature | Amorphous/Irregular | Insufficient energy for crystallization. | |

| Uniform Microspheres | Balanced nucleation and growth rates. | ||

| Collapsed Structures | Excessive pressure/etching of nanosheets. | ||

| Time | Loose Nanosheets | Incomplete assembly. | |

| 2-4 hours | Flower-like Spheres | Mature Ostwald ripening. | |

| Solid Blocks/Prisms | Recrystallization into thermodynamically stable bulk. | ||

| Urea Ratio | Low (1:1) | Basic Magnesium Carbonate | Insufficient |

| High (15:1) | Hierarchical Spheres | High pH buffer capacity drives self-assembly. |

Characterization & Quality Control (QC)

To validate the synthesis, the following QC metrics should be met:

-

X-Ray Diffraction (XRD):

-

Target: Match peaks with JCPDS card no. 25-0513 (Hydromagnesite).

-

Key Peaks: Look for sharp reflections at

. Absence of broad humps indicates high crystallinity.

-

-

Scanning Electron Microscopy (SEM):

-

Target: Spherical particles (

diameter) composed of radially arranged nanosheets (thickness

-

-

FTIR Spectroscopy:

-

Markers: Absorption bands at

(OH stretching) and

-

-

BET Surface Area:

-

Target:

. High surface area correlates with better drug loading capacity.

-

Troubleshooting Guide

-

Problem: Product is not spherical (irregular chunks).

-

Problem: Low Yield.

-

Problem: Aggregation of spheres.

References

-

Synthesis of Magnesium Carbonate Hydroxide Nanofibers/Microspheres. MDPI. Available at: [Link][2]

-

Synthesis of Magnesium Oxide Hierarchical Microspheres: A Dual-Functional Material. ACS Publications. Available at: [Link]

-

Exploring the Use of Amine Modified Mesoporous Magnesium Carbonate for Drug Delivery. MDPI. Available at: [Link][2][5][6]

-

Fabrication of magnesium-doped porous polylactic acid microsphere. NIH. Available at: [Link]

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. mdpi.com [mdpi.com]

- 3. PLGA Microspheres Containing Hydrophobically Modified Magnesium Hydroxide Particles for Acid Neutralization-Mediated Anti-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Magnesium Oxide Hierarchical Microspheres: A Dual-Functional Material for Water Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fabrication of magnesium-doped porous polylactic acid microsphere for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Controlled Precipitation of Basic Magnesium Carbonate Nanoparticles

Executive Summary

Basic Magnesium Carbonate (BMC), predominantly in the hydromagnesite phase, is a critical excipient in pharmaceutical formulations (drug carrier, antacid) and a functional additive in flame retardants. While bulk BMC is easily synthesized, producing nanoparticles (<100 nm) with narrow size distribution requires strict control over supersaturation and phase transformation kinetics.

This guide details the Solution-Mediated Phase Transformation (SMPT) method. Unlike simple mixing, this approach leverages the metastability of nesquehonite (

Physicochemical Mechanism

The synthesis of BMC nanoparticles is not a direct precipitation but a multi-step phase evolution. Understanding this is the key to controlling particle size.

The Kinetic vs. Thermodynamic Trap

When magnesium and carbonate ions mix at moderate temperatures (

-

Nesquehonite (

): Stable -

Hydromagnesite (

): Stable

The Strategy: We intentionally precipitate nesquehonite first, then apply a controlled heat-aging step. The nesquehonite dissolves (due to higher solubility at elevated temps) and reprecipitates as hydromagnesite nuclei.[2] By adding surfactants during this transition, we sterically hinder crystal growth, trapping the BMC in the nano-regime.

Mechanism Diagram

Figure 1: Reaction pathway showing the critical transition from kinetic nesquehonite to thermodynamic hydromagnesite (BMC).

Critical Process Parameters (CPPs)

Control these variables to tune particle size and morphology.

| Parameter | Range | Effect on BMC Nanoparticles |

| Reaction Temp ( | 25°C - 55°C | Lower |

| Aging Temp ( | 65°C - 85°C | Critical Driver. Must be |

| pH | 9.5 - 10.5 | High pH promotes |

| Mg:CO3 Ratio | 1:1.2 | Slight carbonate excess maintains supersaturation and buffers pH. |

| Surfactant | PEG-6000 / CTAB | Prevents the stacking of hydromagnesite platelets (agglomeration). |

Protocol: Surfactant-Assisted Controlled Precipitation

This protocol uses a Double-Jet Precipitation setup to maintain constant supersaturation, followed by a thermal conversion step.

Reagents

-

Magnesium Source: Magnesium Chloride Hexahydrate (

) - Preferred over sulfate for easier washing. -

Carbonate Source: Sodium Carbonate (

) - Anhydrous. -

Surfactant: Polyethylene Glycol (PEG-6000) or CTAB.

-

Solvent: Deionized Water (

).

Experimental Setup Diagram

Figure 2: Double-jet precipitation workflow ensures constant supersaturation during the nucleation phase.

Step-by-Step Methodology

Step 1: Precursor Preparation

-

Solution A (Mg): Dissolve 0.5 M

in DI water. Add 1.0 wt% PEG-6000 (relative to Mg salt mass). Stir until clear. -

Solution B (Carbonate): Dissolve 0.6 M

in DI water.-

Note: The excess carbonate ensures complete precipitation of Mg.

-

Step 2: Nucleation (The "Nesquehonite Seed")

-

Pre-fill the reactor with a small volume (50 mL) of DI water adjusted to pH 10 using NaOH.

-

Heat reactor to 40°C .

-

Simultaneously dose Solution A and Solution B into the reactor using peristaltic pumps.

-

Rate: 5 mL/min.

-

Agitation: High shear (800-1000 RPM).

-

-

Observation: The solution will turn milky white immediately. This precipitate is predominantly Nesquehonite.[3]

Step 3: Thermal Aging (Phase Transformation)

-

Once dosing is complete, seal the reactor.

-

Ramp temperature to 75°C at a rate of 2°C/min.

-

Hold at 75°C for 120 minutes .

Step 4: Downstream Processing

-

Quench: Cool the slurry rapidly to room temperature to stop crystal growth.

-

Wash: Centrifuge or filter (0.22

m). Wash 3x with warm DI water to remove NaCl byproducts.-

QC Check: Measure conductivity of filtrate; target < 50

S/cm.

-

-

Solvent Exchange (Optional): Wash once with Ethanol to reduce capillary forces during drying (prevents hard agglomerates).

-

Drying: Dry at 60°C for 12 hours. Do not exceed 100°C as BMC begins to lose water of hydration.

Characterization & Quality Control

To validate the synthesis, you must confirm both the Phase (Chemical identity) and the Size (Physical dimension).

| Technique | Target Result | Troubleshooting |

| XRD (X-Ray Diffraction) | Peaks at | If Nesquehonite peaks remain, increase Aging Time or Temperature. |

| SEM (Scanning Electron Microscopy) | Morphology: Thin platelets (rose-petal arrangement). | If needles are visible, conversion is incomplete. |

| DLS (Dynamic Light Scattering) | Z-Average: 50–150 nm. PDI < 0.3. | High PDI suggests aggregation. Increase surfactant concentration. |

| TGA (Thermogravimetric Analysis) | Mass loss steps: Water ( | Low mass loss indicates MgO contamination or incomplete drying. |

Expert Troubleshooting (FAQs)

Q: My particles are forming hard clumps after drying.

-

Cause: Capillary forces during water evaporation pull nanoparticles together (hydrogen bonding).

-

Fix: Perform an ethanol wash before drying. Ethanol has lower surface tension than water. Alternatively, use lyophilization (freeze-drying).

Q: The yield is lower than expected.

-

Cause: BMC has higher solubility than Calcium Carbonate.

-

Fix: Ensure pH remains > 10 during the aging step. If pH drops due to

evolution, the solubility of Mg increases, leading to loss in the filtrate.

Q: Can I use this for drug delivery?

-

Insight: Yes. The "rose-petal" morphology of BMC provides high specific surface area (BET > 30

), ideal for adsorbing amorphous drug molecules. Ensure all reagents are USP/Ph. Eur. grade.

References

-

Mechanism of Phase Transformation

- Transformation of Nesquehonite to Hydromagnesite in the System CaO-MgO-H2O-CO2.

-

Source:

-

Surfactant-Assisted Synthesis

- Surfactant-assisted hydrothermal synthesis of hydroxyap

-

Source:

-

Pharmaceutical Applications

-

General Synthesis Protocols

- Preparation of Magnesium Carbonate Trihydrate Crystals by Coprecipit

-

Source:

Sources

Heavy metal adsorption isotherms using magnesium carbonate hydroxide adsorbents

Magnesium carbonate hydroxide is an effective and promising adsorbent for the removal of heavy metals from contaminated water. This application note provides a robust framework for its synthesis, characterization, and the systematic evaluation of its adsorptive performance through isotherm analysis. By following these protocols, researchers can generate reliable and reproducible data to assess the efficacy of these materials for environmental remediation applications. The combination of high adsorption capacity, favorable kinetics, and low cost makes magnesium carbonate hydroxide a viable candidate for use in industrial wastewater treatment systems. [1][16]

References

-

Su, C., Wang, F., Zhang, P., & Feng, L. (2020). Chemical precipitation of heavy metals from wastewater by using the synthetical magnesium hydroxy carbonate. Water Science and Technology, 81(10), 2105-2114. [Link]

-

Su, C., Wang, F., Zhang, P., & Feng, L. (2020). Chemical precipitation of heavy metals from wastewater by using the synthetical magnesium hydroxy carbonate. PubMed. [Link]

-

Su, C., Wang, F., Zhang, P., & Feng, L. (2020). Chemical precipitation of heavy metals from wastewater by using the synthetical magnesium hydroxy carbonate. ResearchGate. [Link]

-

Aminulchem Innovation. (2024). Langmuir Adsorption Isotherm Model. YouTube. [Link]

-

Environmental Engineering. (2020). Lecture 7: Adsorption and the Langmuir and Freundlich Models. YouTube. [Link]

-

Kamal, M. S., Hussein, I. A., & Sultan, A. S. (2021). Surfactant Adsorption Isotherms: A Review. ACS Omega, 6(48), 32414–32422. [Link]

-

Bacher, M., et al. (2021). HEAVY METAL REMOVAL USING MINERALS BEING FUNCTIONALIZED WITH ADSORPTION ENHANCERS. TREA. [Link]

-

Eureka. (2024). Evaluating Magnesium Carbonate in Treating Heavy Metal Poisoning. Patsnap. [Link]

-

Ali, I., et al. (2023). Adsorption of Heavy Metals: Mechanisms, Kinetics, and Applications of Various Adsorbents in Wastewater Remediation—A Review. MDPI. [Link]

-

Wang, Y., et al. (2023). Preparation of basic magnesium carbonate nanosheets modified pumice and its adsorption of heavy metals. PubMed. [Link]

-

Zhu, D., et al. (2024). Effects of magnesium hydroxide morphology on Pb(ii) removal from aqueous solutions. National Institutes of Health. [Link]

-

Wang, Y., et al. (2023). Preparation of basic magnesium carbonate nanosheets modified pumice and its adsorption of heavy metals. ResearchGate. [Link]

-

Zhu, C., et al. (2022). Magnesium hydroxide with higher adsorption capacity for effective removal of Co(II) from aqueous solutions. ResearchGate. [Link]

-

Wikipedia. (n.d.). Langmuir adsorption model. [Link]

-

Qing, Z., et al. (2023). The simultaneous removal of cadmium (II) and lead (II) from wastewater with the application of green synthesized magnesium silicate hydrate. Frontiers in Environmental Science. [Link]

-

BYJU'S. (n.d.). Adsorption Isotherms Applications. [Link]

-

Aslam, H., et al. (2024). Adsorbents for the Removal of Heavy Metals from Wastewater: A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Kasińska-Pilut, E., & Konopka, G. (2010). SYNTHESIS OF MgO IN MAGNESIUM HYDROXIDE CARBONATISATION PROCESS. journalssystem.com. [Link]

-

Qing, Z., et al. (2023). The simultaneous removal of cadmium (II) and lead (II) from wastewater with the application of green synthesized magnesium silicate hydrate. Frontiers in Environmental Science. [Link]

Sources

- 1. Chemical precipitation of heavy metals from wastewater by using the synthetical magnesium hydroxy carbonate - ProQuest [proquest.com]

- 2. biomedres.us [biomedres.us]

- 3. HEAVY METAL REMOVAL USING MINERALS BEING FUNCTIONALIZED WITH ADSORPTION ENHANCERS | TREA [trea.com]

- 4. Preparation of basic magnesium carbonate nanosheets modified pumice and its adsorption of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Langmuir adsorption model - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. byjus.com [byjus.com]

- 11. journalssystem.com [journalssystem.com]

- 12. Effects of magnesium hydroxide morphology on Pb(ii) removal from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Application Note: Sol-Gel Synthesis of Magnesium Carbonate Hydroxide Nanowires

Abstract

This application note details a high-fidelity protocol for synthesizing magnesium carbonate hydroxide (hydromagnesite) nanowires using a surfactant-assisted solution-gelation (sol-gel) technique. Unlike traditional alkoxide-based sol-gel methods used for silica, this protocol utilizes a homogeneous hydrolysis mechanism driven by urea decomposition. This approach ensures precise control over supersaturation, favoring one-dimensional (1D) anisotropic growth essential for high-aspect-ratio nanowires. Key applications include high-loading drug delivery systems, flame-retardant polymer fillers, and heavy metal adsorption.

Introduction & Scientific Rationale

Why Sol-Gel/Homogeneous Precipitation?

Standard precipitation (mixing

We employ a Urea-Mediated Hydrolysis method. Urea (

Mechanism of Formation

The formation of magnesium carbonate hydroxide nanowires follows a dissolution-recrystallization mechanism assisted by a soft template (surfactant).

-

Urea Hydrolysis:

-

Precursor Supersaturation:

Role of Surfactant (CTAB/PEG): The surfactant molecules adsorb selectively onto specific crystal facets (often the lateral planes), inhibiting radial growth and forcing the crystal to elongate into a nanowire.

Materials & Equipment

Reagents

| Reagent | Purity | Role |

| Magnesium Chloride Hexahydrate ( | Magnesium Precursor | |

| Urea ( | Hydrolysis/Precipitating Agent | |

| CTAB (Cetyltrimethylammonium bromide) | Cationic Surfactant (Template) | |

| Ethanol (Absolute) | Washing Solvent | |

| Deionized Water (DI) | 18.2 M | Solvent |

Equipment

-

Hydrothermal Autoclave (Teflon-lined, 100 mL capacity) or Reflux Setup (Oil bath + Round bottom flask).

-

Magnetic Stirrer with heating control.

-

Centrifuge (capable of 8,000–10,000 rpm).

-

Vacuum Drying Oven.

-

Ultrasonic Bath.

Experimental Protocol

Phase 1: Sol Preparation

-

Dissolution: Dissolve 4.07 g of

(20 mmol) in 80 mL of DI water. Stir at 500 RPM for 10 minutes until clear. -

Surfactant Addition: Add 0.5 g of CTAB to the solution.

-

Critical Step: Sonicate the solution for 15 minutes. The solution must be free of bubbles and the surfactant completely dispersed to form the micellar soft template.

-

-

Hydrolysis Agent: Add 3.60 g of Urea (60 mmol) to the mixture.

-

Note: The molar ratio of

should be maintained at 1:3 to ensure sufficient alkalinity and carbonate supply upon decomposition.

-

Phase 2: Gelation & Growth (Hydrothermal Treatment)

-

Transfer the clear precursor solution into a Teflon-lined stainless steel autoclave. Fill factor should be ~80%.

-

Seal the autoclave and place it in a pre-heated oven at 160°C .

-

Reaction Time: Maintain temperature for 12 to 24 hours .

-

12 Hours: Yields shorter aspect ratio wires (Length ~5-10

m). -

24 Hours: Yields high aspect ratio nanowires (Length >20

m).

-

-

Allow the autoclave to cool naturally to room temperature. Do not force cool (e.g., water quenching) as thermal shock can fracture the nanowires.

Phase 3: Purification & Drying

-

Collection: The product will appear as a white, fluffy precipitate at the bottom of the liner. Discard the supernatant.

-

Washing: Resuspend the precipitate in Ethanol/Water (1:1 v/v) and centrifuge at 8,000 RPM for 10 minutes. Repeat this step 3 times .

-

Why Ethanol? Ethanol helps remove residual organic surfactants (CTAB) more effectively than water alone and reduces agglomeration during drying.

-

-

Drying: Dry the washed cake in a vacuum oven at 60°C for 6 hours .

-

Caution: Do not exceed 100°C, as hydromagnesite begins to dehydrate and lose structural water above this threshold.

-

Mechanism Visualization

Caption: Reaction pathway for urea-mediated synthesis. Urea decomposition provides a controlled supply of anions, while CTAB templates the 1D growth.

Characterization & Validation

To ensure the integrity of the synthesized nanowires, the following characterization steps are mandatory:

| Technique | Expected Outcome | Critical Check |

| XRD (X-Ray Diffraction) | Peaks matching JCPDS Card No. 25-0513 (Hydromagnesite). | Absence of MgO peaks (indicates calcination happened) or Brucite ( |

| SEM (Scanning Electron Microscopy) | Filament-like morphology. Diameter: 20-80 nm, Length: >10 | Check for "flower-like" agglomerates (indicates insufficient surfactant or stirring). |

| FTIR (Fourier Transform Infrared) | Sharp peak at ~3650 cm⁻¹ (OH stretch) and ~1480 cm⁻¹ (Carbonate stretch). | Confirm presence of both Hydroxyl and Carbonate groups. |

| TGA (Thermogravimetric Analysis) | Multi-step weight loss: Water loss (<250°C), Hydroxyl decomposition (300-400°C), Carbonate release (>400°C). | Total weight loss should theoretically match ~56% for pure hydromagnesite. |

Troubleshooting Guide

Issue 1: Product is particulate/spherical, not nanowires.

-

Cause: Nucleation was too fast or surfactant concentration was too low.

-

Fix: Reduce reaction temperature to 140°C to slow hydrolysis. Increase CTAB concentration by 20%.

Issue 2: Low Yield.

-

Cause: Insufficient urea or reaction time.

-

Fix: Ensure Urea:Mg molar ratio is at least 3:1. Extend reaction time to 24 hours.

Issue 3: Agglomeration after drying.

-

Cause: Surface tension effects during water evaporation.

-

Fix: Perform the final wash with pure Ethanol or Acetone. Freeze-drying (Lyophilization) is the gold standard for preserving nanowire separation.

References

-

Mechanism of Magnesium Hydroxide/Carbonate Formation

-

Sol-Gel & Microwave Assisted Synthesis

- Title: Microwave Assisted Sol Gel Synthesis of Magnesium Oxide (MgO).

- Source: International Journal of Engineering Research and Development.

-

URL:[Link]

-

Applications in Drug Delivery

-

General Nanostructure Synthesis Review

Sources

- 1. researchgate.net [researchgate.net]

- 2. meixi-mgo.com [meixi-mgo.com]

- 3. Synthesis and characterization of magnesium hydroxide nanoparticles via sol-gel | Malaysian NANO-An International Journal (MNIJ) [ejournal.um.edu.my]

- 4. Recent progress in the synthesis of nanostructured magnesium hydroxide - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01570D [pubs.rsc.org]

- 5. ijpsr.com [ijpsr.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Magnesium Carbonate Hydroxide from Magnesium Oxide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of magnesium carbonate hydroxide from magnesium oxide (MgO). This document delves into the fundamental principles, offers detailed experimental protocols for various carbonation routes, and explains the causality behind experimental choices to ensure reproducible and reliable outcomes.

Introduction: The Significance of Magnesium Carbonate Hydroxide

Magnesium carbonate hydroxide, encompassing compounds like nesquehonite (MgCO₃·3H₂O) and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), is a material of significant interest across multiple scientific disciplines. In the pharmaceutical industry, it serves as an excipient, antacid, and a porous carrier for active pharmaceutical ingredients (APIs)[1][2]. Its high purity, biocompatibility, and controlled acid-neutralizing capacity make it a valuable component in oral dosage forms[3]. Beyond pharmaceuticals, these materials are explored for applications in CO₂ sequestration, as flame retardants, and as precursors for high-purity magnesium oxide[4][5].

The synthesis from magnesium oxide is particularly advantageous due to the wide availability and relatively low cost of MgO. The carbonation process not only allows for the production of tailored magnesium carbonate hydroxide phases but also offers a potential pathway for the utilization of captured carbon dioxide[4]. This guide will focus on the primary synthesis routes, elucidating the mechanisms and providing practical, field-proven protocols.

Fundamental Principles: From Magnesium Oxide to Magnesium Carbonate Hydroxide

The conversion of MgO to magnesium carbonate hydroxide is not a direct, single-step reaction but rather a multi-stage process involving hydration and subsequent carbonation. Understanding this pathway is critical for controlling the final product's phase, purity, and morphology.

The Crucial First Step: Hydration of MgO

Before carbonation can efficiently occur in an aqueous environment, MgO must first hydrate to form magnesium hydroxide (Mg(OH)₂, brucite)[6][7].

Reaction: MgO + H₂O → Mg(OH)₂

This hydration step is exothermic and involves the dissolution of MgO to release Mg²⁺ ions, which then react with hydroxide ions in the solution[6]. The rate of this reaction is influenced by the reactivity of the MgO, which in turn depends on its calcination history and surface area. It is a crucial, yet sometimes overlooked, aspect of the synthesis that significantly impacts the subsequent carbonation kinetics[8][9].

The Carbonation Process: A Tale of Two Phases

Once Mg(OH)₂ is formed, it reacts with dissolved carbon dioxide (carbonic acid) to form various hydrated magnesium carbonates. The specific phase obtained is primarily a function of temperature.

-

Nesquehonite (MgCO₃·3H₂O): This hydrated magnesium carbonate is typically formed at lower temperatures, generally below 50-52°C[10][11]. It often precipitates as needle-like or fibrous crystals[12].

-

Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O): At elevated temperatures, typically above 60°C, nesquehonite can transform into the more thermodynamically stable hydromagnesite[10][13]. This transformation can occur through a dissolution-reprecipitation mechanism or via intermediate phases[4][13]. Hydromagnesite often presents as platy or rosette-like crystals.

The overall carbonation reaction can be summarized as follows:

For Nesquehonite: Mg(OH)₂ + CO₂ + 2H₂O → MgCO₃·3H₂O[6]

For Hydromagnesite (simplified): 5Mg(OH)₂ + 4CO₂ → Mg₅(CO₃)₄(OH)₂·4H₂O

The interplay between temperature, CO₂ concentration, and reaction time is paramount in selectively synthesizing the desired phase of magnesium carbonate hydroxide.

Synthesis Routes and Protocols

This section details the primary methods for synthesizing magnesium carbonate hydroxide from MgO. The aqueous slurry carbonation route is the most common and well-documented.

Aqueous Slurry Carbonation: A Two-Stage Approach to Hydromagnesite

This method involves the initial formation of nesquehonite at a lower temperature, followed by its transformation to hydromagnesite at a higher temperature. This two-stage process allows for excellent control over the final product's characteristics.

Logical Workflow for Aqueous Slurry Carbonation

Caption: A typical workflow for the characterization of synthesized magnesium carbonate hydroxide.

-

X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in the synthesized powder. The characteristic diffraction patterns of nesquehonite and hydromagnesite allow for unambiguous phase identification.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and composition of the hydrated magnesium carbonates. The distinct decomposition steps corresponding to the loss of water and carbon dioxide can be used to quantify the purity of the synthesized material. For instance, nesquehonite shows a multi-step decomposition, while hydromagnesite has its own characteristic decomposition profile.[14][15]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the product's morphology, revealing the crystal habit (e.g., needles for nesquehonite, platelets for hydromagnesite) and particle size distribution.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the material, confirming the presence of carbonate and hydroxyl groups, as well as water of hydration.

Pharmaceutical Applications and Considerations

For use in pharmaceutical applications, the synthesized magnesium carbonate hydroxide must meet stringent purity requirements as defined by pharmacopeias such as the USP and EP. Key considerations include:

-

Purity: The material must be free from heavy metals and other elemental impurities.

-

Assay: The magnesium content, typically expressed as % MgO, must fall within a specified range.[2]

-

Physical Properties: Particle size distribution, bulk density, and flowability are critical for formulation development, particularly for tableting and capsule filling.

The porous nature of some synthesized magnesium carbonate hydroxides can be advantageous for loading APIs, potentially enhancing their dissolution and bioavailability.

Conclusion

The synthesis of magnesium carbonate hydroxide from magnesium oxide is a versatile process that allows for the production of tailored materials with applications in pharmaceuticals and beyond. By carefully controlling key experimental parameters such as temperature, CO₂ concentration, and reaction time, it is possible to selectively synthesize different hydrated phases with desired physicochemical properties. The protocols and principles outlined in these application notes provide a robust framework for researchers and professionals to successfully navigate the synthesis and characterization of these valuable inorganic compounds.

References

- EP2496648B1 - Process for preparing hydromagnesite - Google P

-

Procedure to Obtain Hydromagnesite from a MgO-Containing Residue. Kinetic Study | Request PDF - ResearchGate. (URL: [Link])

-

Magnesite formation from nesquehonite slurry at 90 °C using some soluble Mg salts: Eitelite as an atypical transient mineral phase | Request PDF - ResearchGate. (URL: [Link])

- US2491033A - Process for preparing magnesium oxide and hydroxide - Google P

-

A study of hydromagnesite and nesquehonite precipitation in indirect aqueous carbonation of thermally-activated serpentine in a - Espace INRS. (URL: [Link])

-

Exploring Mechanisms of Hydration and Carbonation of MgO and Mg(OH)2 in Reactive Magnesium Oxide-Based Cements | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])

-

CO2-Mineralised Nesquehonite: A New “Green” Building Material - Semantic Scholar. (URL: [Link])

- US3819803A - Method of preparing magnesium hydroxide - Google P

-

SYNTHESIS OF MgO IN MAGNESIUM HYDROXIDE CARBONATISATION PROCESS - journalssystem.com. (URL: [Link])

-

The Transformation of Nesquehonite to Hydromagnesite in the System CaO-MgO-H2O-CO2: An Experimental Spectroscopic Study - ResearchGate. (URL: [Link])

-

Exploring Mechanisms of Hydration and Carbonation of MgO and Mg(OH)2 in Reactive Magnesium Oxide-Based Cements - PMC - NIH. (URL: [Link])

-

Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants - PMC. (URL: [Link])

-

A study of hydromagnesite and nesquehonite precipitation in indirect aqueous carbonation of thermally-activated serpentine in a - Espace INRS. (URL: [Link])

- KR20150100826A - Magnesium hydroxide carbonate as excipient in pharmaceutical preparations, having improved release of active ingredient - Google P

-

(PDF) Synthesis of MgO in magnesium hydroxide carbonatisation process - ResearchGate. (URL: [Link])

-

An experimental study of Mg(OH) 2 carbonation | Request PDF - ResearchGate. (URL: [Link])

-

Comparative Analysis of Two CO 2 Sequestration Pathways for Magnesium Slag Based on Kinetics and Life Cycle Assessment - MDPI. (URL: [Link])

-

Method of Analysis for Magnesium Hydroxide - Pharmaguideline. (URL: [Link])

-

Effect of Surfactants on the Structure and Morphology of Magnesium Borate Hydroxide Nanowhiskers Synthesized by Hydrothermal Route - PMC - NIH. (URL: [Link])

-

MAGNESIUM HYDROXIDE CARBONATE. (URL: [Link])

-

Kinetics studies on wet and dry gas–solid carbonation of MgO and Mg(OH) 2 for CO 2 sequestration - ResearchGate. (URL: [Link])

-

Characterization of light and heavy hydrated magnesium carbonates using thermal analysis - DSpace@MIT. (URL: [Link])

-

Composition and morphology of magnesium carbonate hydrates synthesized by the reaction of MgSO4 with Na2CO3 in 283~363 K - ResearchGate. (URL: [Link])

-

The influence of surfactant on the microscopic morphology of magnesium hydroxide (magnification - ResearchGate. (URL: [Link])

-

Dolomitic lime: thermal decomposition of nesquehonite - DADUN. (URL: [Link])

-

Armoring of MgO by a Passivation Layer Impedes Direct Air Capture of CO2 - PMC - NIH. (URL: [Link])

-

Exploring Mechanisms of Hydration and Carbonation of MgO and Mg(OH)2 in Reactive Magnesium Oxide-Based Cements - PMC - NIH. (URL: [Link])

-

Forced Mineral Carbonation of MgO Nanoparticles Synthesized by Aerosol Methods at Room Temperature - MDPI. (URL: [Link])

-

How to improve the purity of magnesium carbonate? (URL: [Link])

-

Morphological study of magnesium hydroxide nanoparticles precipitated in dilute aqueous solution - ORBi. (URL: [Link])

-

Impact of Operational Parameters on the CO 2 Absorption Rate and Uptake in MgO Aqueous Carbonation—A Comparison with Ca(OH) 2 - MDPI. (URL: [Link])

-

Magnesium Carbonate / Official Monographs for Part I. (URL: [Link])

-

High purity Magnesium oxide, Magnesium carbonate | Ceramics, Fluorescent material, cosmetics, glass etc. [Konoshima Chemical co., Ltd.]. (URL: [Link])

Sources

- 1. Method of Analysis for Magnesium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 2. fao.org [fao.org]

- 3. DK2322581T3 - A process for the preparation of hydromagnesite - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journalssystem.com [journalssystem.com]

- 7. Exploring Mechanisms of Hydration and Carbonation of MgO and Mg(OH)2 in Reactive Magnesium Oxide-Based Cements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (PDF) Thermo-Raman spectroscopy of synthetic nesquehonite - implication for the geosequestration of greenhouse gases [academia.edu]

- 11. espace.inrs.ca [espace.inrs.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. dadun.unav.edu [dadun.unav.edu]

Troubleshooting & Optimization

Technical Support Center: Controlling Particle Size Distribution in Hydromagnesite Precipitation

Welcome to the Technical Support Center for hydromagnesite precipitation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling the particle size distribution of synthetic hydromagnesite. This resource offers field-proven insights and scientifically grounded protocols to help you achieve consistent and reproducible results in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during hydromagnesite precipitation, providing explanations of the underlying causes and actionable solutions.

Q1: Why am I observing a wide particle size distribution in my precipitated hydromagnesite?

A broad particle size distribution is a common challenge that typically arises from uncontrolled nucleation and growth processes. This can be attributed to several factors:

-

Inhomogeneous Supersaturation: If the mixing of reactants is not rapid and uniform, localized areas of high supersaturation can form. This leads to rapid, uncontrolled nucleation in some areas and slower crystal growth in others, resulting in a wide range of particle sizes.[1]

-

Simultaneous Nucleation and Growth: Ideally, nucleation should occur in a short burst, followed by a period of uniform crystal growth. If nucleation continues throughout the precipitation process, new, smaller particles will constantly form alongside larger, growing ones.

-

Temperature and pH Fluctuations: Inconsistent temperature and pH levels during the precipitation can alter the solubility of hydromagnesite and the kinetics of nucleation and growth, contributing to a broader size distribution.

Solutions:

-

Optimize Mixing: Employ efficient stirring mechanisms, such as a high-shear mixer, to ensure rapid and homogeneous distribution of reactants.[2] The rate of reactant addition should also be carefully controlled to maintain a consistent level of supersaturation.

-

Control Supersaturation: Maintain a low and constant level of supersaturation to favor crystal growth over nucleation. This can be achieved by the slow and controlled addition of reactants.[1][3]

-

Temperature and pH Control: Use a temperature-controlled reaction vessel and a pH controller to maintain stable conditions throughout the experiment. For hydromagnesite, a reaction temperature between 80-90°C and a pH of 10.0-11.0 are often optimal for producing uniform particles.[4]

Q2: My hydromagnesite particles are heavily agglomerated. How can I prevent this?

Agglomeration, or the clustering of primary particles, is a frequent issue, particularly with smaller nanoparticles, due to high surface energy.

-

High Nucleation Rate: A very high rate of nucleation leads to the formation of a large number of small primary particles, which have a strong tendency to agglomerate to reduce their overall surface energy.

-

Interparticle Forces: Van der Waals forces and electrostatic interactions can cause particles to stick together in suspension.

-

Inefficient Dispersion: Inadequate mixing during precipitation and subsequent processing can fail to break up agglomerates as they form.

Solutions:

-

Utilize Surfactants or Dispersants: The addition of surfactants or dispersants can prevent agglomeration by adsorbing onto the particle surfaces.[5][6] This creates a steric or electrostatic barrier that repels other particles. Common choices include inorganic electrolytes like sodium polyphosphate or organic polymers such as polyvinylpyrrolidone (PVP).[6]

-

Surface Modification: The surface of the nanoparticles can be modified to reduce their tendency to agglomerate. For instance, coating particles with silica or polymers can create a stable, non-sticking surface.[6]

-

Sonication: Applying ultrasonic energy can help to break up agglomerates that have already formed in the suspension.[5]

-

Control Drying Process: The method of drying the precipitated particles can significantly impact agglomeration. Techniques like freeze-drying or spray-drying can be more effective at preserving the primary particle size than oven drying.

Q3: How can I consistently produce smaller, nano-sized hydromagnesite particles?

Achieving a smaller average particle size requires promoting nucleation over crystal growth.

-

Increase Supersaturation: Higher levels of supersaturation lead to a higher nucleation rate, resulting in the formation of a larger number of smaller particles.[1] This can be achieved by increasing the concentration of reactants or the rate of their addition.

-

Lower Reaction Temperature: Generally, lower temperatures can favor nucleation over crystal growth, leading to smaller particle sizes.[3] However, for hydromagnesite, a sufficiently high temperature (around 60-90°C) is necessary for its formation from precursor phases like nesquehonite.[1]

-

Rapid Mixing: Intense and rapid mixing promotes the fast and uniform generation of nuclei, which can then be grown to a consistent small size.

Solutions:

-

Adjust Reactant Concentrations: Carefully increase the concentrations of the magnesium salt and carbonate source to achieve a higher degree of supersaturation.

-

Optimize Addition Rate: Use a faster, yet controlled, addition rate for the reactants.

-

Utilize a High-Shear Mixer: A high-shear mixer can create the necessary conditions for rapid and homogeneous nucleation.

Q4: Conversely, how can I grow larger hydromagnesite crystals?

To obtain larger particles, the focus should be on promoting crystal growth while minimizing new nucleation.

-

Lower Supersaturation: A lower level of supersaturation reduces the driving force for nucleation and allows existing crystals to grow larger.[1][3]

-

Slower Reactant Addition: A slow and controlled addition of reactants helps to maintain a low and stable level of supersaturation.

-

Aging/Oswald Ripening: Holding the suspension at the reaction temperature for an extended period after precipitation can lead to the growth of larger particles at the expense of smaller ones, a process known as Ostwald ripening.

Solutions:

-

Decrease Reactant Concentrations: Use more dilute solutions of the magnesium salt and carbonate source.

-

Slow Addition Rate: Employ a syringe pump or a peristaltic pump for a slow and continuous addition of one of the reactants to the reaction vessel.

-

Implement an Aging Step: After the initial precipitation, continue to stir the suspension at the reaction temperature for several hours to encourage crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that control particle size in hydromagnesite precipitation?

The primary parameters are:

-

Supersaturation: The driving force for both nucleation and crystal growth. Higher supersaturation favors nucleation (smaller particles), while lower supersaturation favors growth (larger particles).[1][7]

-

Temperature: Affects reaction kinetics, solubility, and the stability of different magnesium carbonate phases. For hydromagnesite, temperatures between 60°C and 90°C are typically required.[1]

-

pH: Influences the speciation of carbonate in the solution and the surface charge of the particles. A pH range of 10.0-11.0 is often optimal for controlled hydromagnesite precipitation.[4]

-

Mixing Rate/Addition Rate: Determines the homogeneity of the reaction environment and the local supersaturation levels.

-

Presence of Additives: Surfactants, dispersants, or other ions can influence nucleation, growth, and agglomeration.

Q2: What is the typical morphology of precipitated hydromagnesite?

Precipitated hydromagnesite typically forms as thin, plate-like or blade-like crystals that often assemble into rosette-like or spherical aggregates. The specific morphology can be influenced by the precipitation conditions.

Q3: Can I use different magnesium salts as precursors?

Yes, various soluble magnesium salts such as magnesium chloride (MgCl₂), magnesium sulfate (MgSO₄), and magnesium nitrate (Mg(NO₃)₂) can be used as the magnesium source. The choice of anion can sometimes influence the morphology and purity of the final product due to differences in ionic strength and potential side reactions.

Q4: How do I measure the particle size distribution of my hydromagnesite product?

Common techniques for measuring particle size distribution include:

-

Dynamic Light Scattering (DLS): Suitable for nanoparticles and sub-micron particles in suspension.

-

Laser Diffraction: A versatile technique for a wide range of particle sizes, from sub-micron to millimeters.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide direct visualization of particle size and morphology, but typically analyze a smaller sample size.

Experimental Protocols & Data

Protocol 1: Synthesis of Monodisperse Hydromagnesite Particles

This protocol is designed to produce hydromagnesite particles with a narrow size distribution.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Temperature-controlled reaction vessel with a condenser

-

High-shear mixer or efficient magnetic stirrer

-

Syringe pump or peristaltic pump

-

pH meter and controller

Procedure:

-

Prepare a 0.5 M solution of MgCl₂·6H₂O in deionized water.

-

Prepare a 0.5 M solution of Na₂CO₃ in deionized water.

-

Heat a known volume of the MgCl₂ solution in the reaction vessel to 85°C with vigorous stirring.

-

Set the pH controller to maintain a pH of 10.5 by the addition of a suitable base (e.g., dilute NaOH) if necessary.

-

Using the syringe pump, add the Na₂CO₃ solution to the heated MgCl₂ solution at a slow and constant rate (e.g., 1 mL/min).

-

Continue the reaction for 1-2 hours after the addition of the carbonate solution is complete, maintaining the temperature and stirring.

-

Allow the suspension to cool to room temperature.

-

Wash the precipitate several times with deionized water by centrifugation and redispersion.

-

Dry the final product, preferably by freeze-drying to minimize agglomeration.

Data Summary: Effect of Key Parameters on Particle Size

| Parameter | Condition | Expected Effect on Particle Size | Rationale |

| Supersaturation | High | Decrease | Promotes rapid nucleation over crystal growth.[1] |

| Low | Increase | Favors crystal growth on existing nuclei.[3] | |

| Temperature | 60-70°C | Smaller | Faster kinetics can lead to more rapid nucleation.[1] |

| 80-90°C | Larger | Promotes crystal growth and transformation to stable hydromagnesite.[4] | |

| pH | 9-10 | Smaller | Can influence nucleation rates. |

| 10-11 | Larger, more uniform | Optimal range for controlled growth of hydromagnesite.[4] | |

| Reactant Addition Rate | Fast | Decrease | Induces high local supersaturation. |

| Slow | Increase | Maintains low, stable supersaturation. |

Visualizations

Relationship between Supersaturation, Nucleation, and Crystal Growth

Caption: Supersaturation's role in particle formation.

Troubleshooting Workflow for Particle Size Control

Caption: A workflow for troubleshooting particle size.

References

-

How can we avoid agglomeration in nanoparticles? - ResearchGate. (2015, March 30). Retrieved from [Link]

-

How To Effectively Control The Agglomeration Of Nanoparticle Powders - SAT nano. (2022, April 14). Retrieved from [Link]

-

How can we avoid agglomeration of hydroxyapatite (size: ~20nm)? - ResearchGate. (2014, October 28). Retrieved from [Link]

-

Eliminate Agglomeration & Prevent Lumps in Powder/Liquid Mixing - YouTube. (2021, February 18). Retrieved from [Link]

-

Struvite precipitation from urine - Influencing factors on particle size - PubMed. (n.d.). Retrieved from [Link]

- WO2018048142A1 - Synthetic hydromagnesite particle and method for producing same - Google Patents. (n.d.).

-

How to Solve the Agglomeration Phenomenon in the Preparation of Nano Powder. (2024, September 19). Retrieved from [Link]

-

Particle size distribution of magnesite treated using the following settings - ResearchGate. (n.d.). Retrieved from [Link]

-

A study of hydromagnesite and nesquehonite precipitation in indirect aqueous carbonation of thermally-activated serpentine in a - Espace INRS. (2021, December 21). Retrieved from [Link]

-

The experimental determination of hydromagnesite precipitation rates at 22.5À75ºC. (n.d.). Retrieved from [Link]

-

Construction of superhydrophobic hydromagnesite films on the Mg alloy - ResearchGate. (n.d.). Retrieved from [Link]

-